Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of acetophenone with diethyloxalate in a basic solution (sodium ethoxide) of ethanol, followed by the addition of hydroxylamine hydrochloride to form the isoxazole ring . The reaction conditions often include heating and stirring to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while oxidation can produce isoxazole-3-carboxylic acids .
Scientific Research Applications
Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate: Similar structure but lacks the chloro substituent.
Ethyl 5-(2-Chloro-4-methylphenyl)isoxazole-3-carboxylate: Similar structure but has a methyl group instead of a fluoro group.
Uniqueness
Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable scaffold for drug discovery and other applications .
Properties
Molecular Formula |
C12H9ClFNO3 |
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Molecular Weight |
269.65 g/mol |
IUPAC Name |
ethyl 5-(2-chloro-4-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(14)5-9(8)13/h3-6H,2H2,1H3 |
InChI Key |
AGGBHMLGGHPYHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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